

A Technical Guide to the Spectroscopic Data of 4-Bromostilbene

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Compound of Interest

Compound Name: 4-Bromostilbene

Cat. No.: B083335

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **4-Bromostilbene**, a key intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended to serve as a comprehensive reference for the characterization of **4-Bromostilbene**.

Introduction

4-Bromostilbene (C₁₄H₁₁Br) is a stilbenoid derivative characterized by a bromine atom substituted on one of the phenyl rings. The trans (or E) isomer is the more stable and commonly encountered form. Spectroscopic analysis is crucial for confirming the identity, purity, and structure of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for trans-**4-Bromostilbene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.52	d	8.5	2H, H-2', H-6'
~7.45	d	8.5	2H, H-3', H-5'
~7.38	t	7.6	2H, H-3, H-5
~7.28	t	7.3	1H, H-4
~7.15	d	16.3	1H, H- α or H- β
~7.05	d	16.3	1H, H- β or H- α

¹³C NMR Data[1]

Chemical Shift (δ) ppm	Assignment
~137.5	C-1
~136.6	C-1'
~131.8	C-3', C-5'
~129.2	C- α or C- β
~128.8	C-3, C-5
~128.0	C-2', C-6'
~127.8	C-4
~127.3	C- β or C- α
~126.6	C-2, C-6
~121.3	C-4'

Infrared (IR) Spectroscopy

The FT-IR spectrum of **trans-4-Bromostilbene** exhibits several characteristic absorption bands that correspond to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3025	Medium	Aromatic C-H stretch
~1585	Medium	C=C aromatic ring stretch
~1488	Medium	C=C aromatic ring stretch
~1447	Medium	C=C aromatic ring stretch
~965	Strong	trans C-H out-of-plane bend (wag)[2]
~820	Strong	para-disubstituted benzene C-H out-of-plane bend
~760	Strong	Monosubstituted benzene C-H out-of-plane bend
~540	Medium	C-Br stretch

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **4-Bromostilbene** shows a characteristic isotopic pattern for the molecular ion due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.[1]

m/z	Relative Intensity	Assignment
260	~95%	[M+2] ⁺ • (C ₁₄ H ₁₁ ⁸¹ Br)
258	100%	[M] ⁺ • (C ₁₄ H ₁₁ ⁷⁹ Br)[1]
179	High	[M - Br] ⁺
178	High	[M - HBr] ⁺ •[1]
152	Medium	[C ₁₂ H ₈] ⁺ •
123	Low	
89	Medium	[C ₇ H ₅] ⁺
76	Medium	[C ₆ H ₄] ⁺ •

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:[\[3\]](#)

- Weigh approximately 5-25 mg of the solid **4-Bromostilbene** sample for ^1H NMR (50-100 mg for ^{13}C NMR).
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry vial.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
- Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.
- Transfer the filtered solution into a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
- For ^1H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.

- Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):[\[4\]](#)[\[5\]](#)

- Dissolve a small amount (a few milligrams) of solid **4-Bromostilbene** in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.
- Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.
- If the resulting film is too thin (weak absorption), add another drop of the solution and allow the solvent to evaporate. If the film is too thick (bands are too intense and broad), clean the plate and use a more dilute solution.

Data Acquisition:[\[6\]](#)[\[7\]](#)

- Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
- Place the salt plate with the sample film into the spectrometer's sample holder.
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

- For a solid sample like **4-Bromostilbene**, a direct insertion probe is typically used.
- A small amount of the sample is placed in a capillary tube at the end of the probe.
- The probe is inserted into the high-vacuum source of the mass spectrometer.
- The probe is gently heated to volatilize the sample into the ion source.

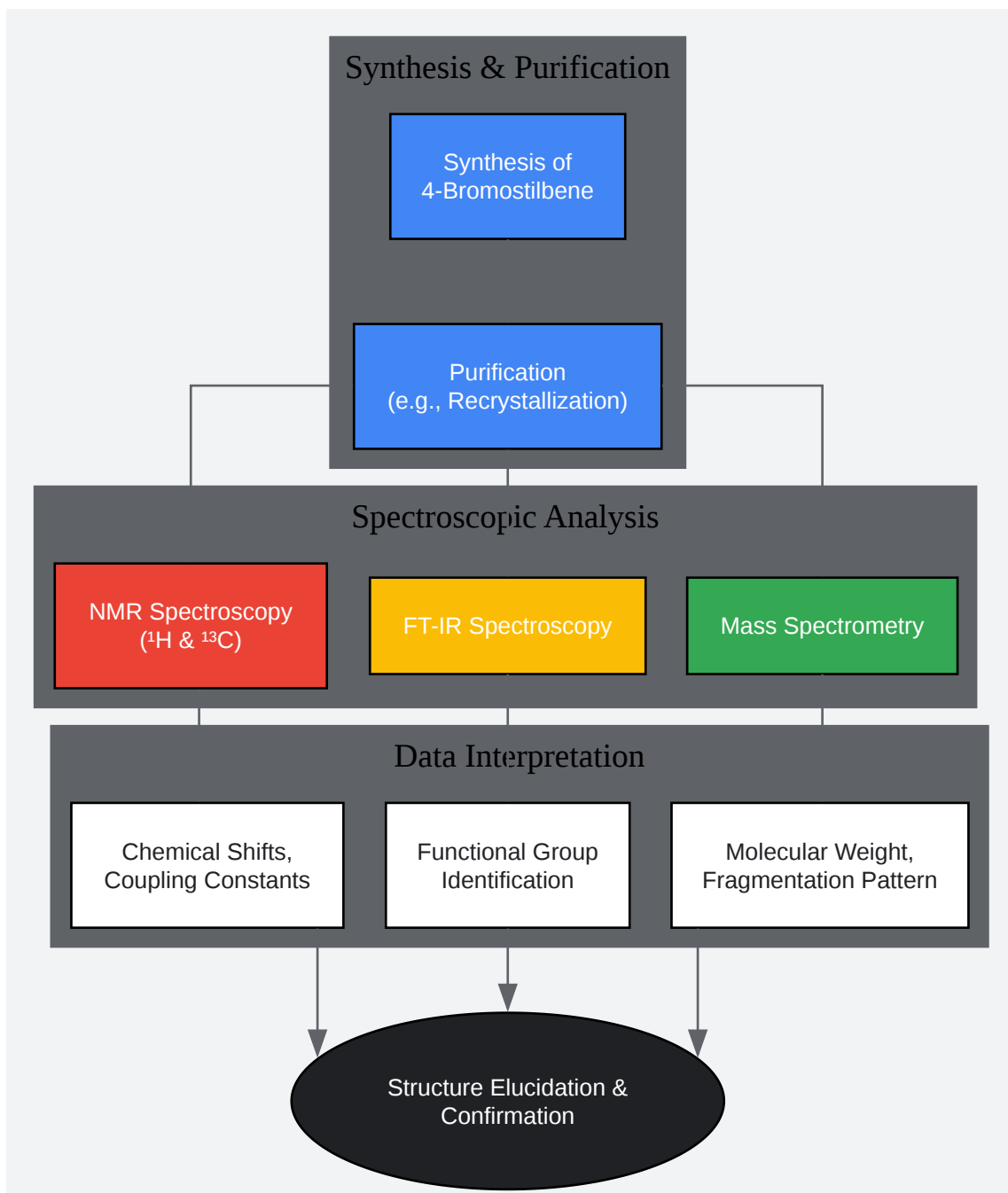
Ionization and Analysis:[8]

- In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
- This causes the molecules to ionize, primarily forming a molecular ion ($M^{+\bullet}$), and to fragment into smaller, characteristic ions.
- The resulting positive ions are accelerated out of the ion source and into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion at a specific m/z value.
- The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **4-Bromostilbene**.



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